molecular formula C42H55NO17 B1194889 Marcellomycin CAS No. 63710-10-1

Marcellomycin

Cat. No. B1194889
CAS RN: 63710-10-1
M. Wt: 845.9 g/mol
InChI Key: VJRAUFKOOPNFIQ-TVEKBUMESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Marcellomycin is a natural product found in Streptomyces with data available.
Marcellomycin is an antineoplastic oligosaccharide anthracycline antineoplastic antibiotic isolated from the bacterium Actinosporangium bohemicum. Marcellomycin intercalates into DNA and induces DNA crosslinks, thereby inhibiting DNA replication and repair and RNA and protein synthesis. This agent also induces differentiation in HL-60 promyelocytic leukemia cells by interfering with glycoprotein synthesis. (NCI04)

Scientific Research Applications

Antineoplastic Properties

Marcellomycin is an oligosaccharide anthracycline antibiotic, derived from Actinosporangium bohemicum, with notable antineoplastic properties. It functions by intercalating into DNA, thereby inhibiting DNA replication and repair, as well as RNA and protein synthesis. This mechanism is crucial in its role as a potential treatment for various cancers, including promyelocytic leukemia. The ability to induce differentiation in HL-60 promyelocytic leukemia cells by interfering with glycoprotein synthesis is particularly significant (Definitions, 2020).

Comparative Studies with Other Anthracyclines

Marcellomycin has been compared with other class II anthracycline antibiotics in terms of metabolism and tissue distribution. It shows a distinct pharmacokinetic profile, particularly in its distribution across various organs and its metabolic pathways. These comparative studies are important for understanding how Marcellomycin might differ from or be similar to other drugs in its class (Dodion et al., 2004).

Interaction with Other Medicinal Compounds

Research has explored the interaction of Marcellomycin with other medicinal compounds, such as creatine phosphate. For instance, one study investigated the effects of creatine phosphate on myocardial injury induced by Marcellomycin in breast cancer patients, revealing the potential for combination therapies to mitigate side effects or enhance efficacy (Li Da-lin, 2012).

Pharmacokinetic Studies

Pharmacokinetic studies have been conducted to understand how Marcellomycin behaves in the human body. These studies offer insights into aspects like absorption, distribution, metabolism, and excretion of the drug, which are crucial for optimizing its therapeutic use and minimizing adverse effects (Dodion et al., 2004).

Protective Effects in Chemotherapy

There is research indicating the protective effects of certain solutions, like parenteral solution Shenqifuzheng, in chemotherapy involving Marcellomycin. Such studies are vital for developing strategies to reduce the cardiotoxic effects often associated with anthracycline chemotherapy (Dong Li-jun, 2008).

Cell Cycle Impact Studies

Investigations into the impact of Marcellomycin on the cell cycle, particularly in comparison with other anthracyclines, provide essential data on its potential effectiveness and mechanism of action in cancer treatment (Seeber et al., 2004).

properties

CAS RN

63710-10-1

Product Name

Marcellomycin

Molecular Formula

C42H55NO17

Molecular Weight

845.9 g/mol

IUPAC Name

methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-[(2S,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate

InChI

InChI=1S/C42H55NO17/c1-8-42(53)15-26(30-19(34(42)41(52)54-7)11-20-31(37(30)50)38(51)33-23(45)10-9-22(44)32(33)36(20)49)58-27-12-21(43(5)6)39(17(3)56-27)59-29-14-25(47)40(18(4)57-29)60-28-13-24(46)35(48)16(2)55-28/h9-11,16-18,21,24-29,34-35,39-40,44-48,50,53H,8,12-15H2,1-7H3/t16-,17-,18-,21-,24-,25-,26-,27-,28-,29-,34-,35+,39+,40+,42+/m0/s1

InChI Key

VJRAUFKOOPNFIQ-TVEKBUMESA-N

Isomeric SMILES

CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@@H]([C@@H](O7)C)O)O)O)N(C)C)O

SMILES

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)O)O)N(C)C)O

Canonical SMILES

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)O)O)N(C)C)O

synonyms

marcellomycin
marcellomycin tartrate (1:1), (R-(R*,R*))-(1R-(1alpha,2beta,4beta))-isomer
marcellomycin, (1S-(1alpha,2alpha,4alpha))-isomer
mimimycin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Marcellomycin
Reactant of Route 2
Reactant of Route 2
Marcellomycin
Reactant of Route 3
Marcellomycin
Reactant of Route 4
Marcellomycin
Reactant of Route 5
Marcellomycin
Reactant of Route 6
Marcellomycin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.